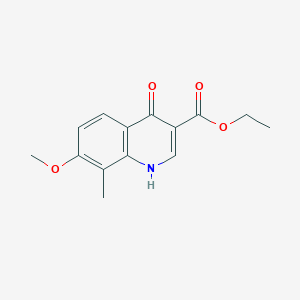

Ethyl 4-hydroxy-7-methoxy-8-methylquinoline-3-carboxylate

Description

Ethyl 4-hydroxy-7-methoxy-8-methylquinoline-3-carboxylate is a quinoline derivative characterized by a hydroxyl group at position 4, methoxy at position 7, methyl at position 8, and an ethyl ester at position 2. This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing antimicrobial and anticancer agents. Its structural features, including electron-donating substituents (methoxy, methyl) and hydrogen-bonding capability (hydroxyl), influence its physicochemical properties and biological interactions .

Properties

IUPAC Name |

ethyl 7-methoxy-8-methyl-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-4-19-14(17)10-7-15-12-8(2)11(18-3)6-5-9(12)13(10)16/h5-7H,4H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCKHXYXGTXKGGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00727306 | |

| Record name | Ethyl 7-methoxy-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00727306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922520-00-1 | |

| Record name | Ethyl 7-methoxy-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00727306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydroxy-7-methoxy-8-methylquinoline-3-carboxylate typically involves the reaction of appropriate quinoline derivatives with ethyl chloroformate in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran or dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-7-methoxy-8-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the quinoline ring into dihydroquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-3-carboxylic acid derivatives, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

Ethyl 4-hydroxy-7-methoxy-8-methylquinoline-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

Biology: The compound has potential as a probe for studying biological processes involving quinoline derivatives.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-7-methoxy-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparisons

Key Structural Differences and Similarities:

Analysis:

- Oxo vs. Hydroxyl: Compounds like 6g (4=O) lack hydrogen-bonding capacity at position 4 compared to the target compound’s hydroxyl group, reducing solubility in polar solvents .

- Methoxy/Methyl vs. Halogens: Chloro derivatives (e.g., ) exhibit electron-withdrawing effects, increasing electrophilicity but reducing stability in basic conditions .

Physicochemical Properties

Key Findings:

Biological Activity

Ethyl 4-hydroxy-7-methoxy-8-methylquinoline-3-carboxylate is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 247.25 g/mol. The presence of hydroxyl and methoxy groups significantly influences its biological activity and reactivity, making it a valuable intermediate in medicinal chemistry and a subject of interest in biological studies .

Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties. This compound has shown potential in inhibiting various microbial strains. In vitro studies suggest that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal species .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. A notable study demonstrated that this compound effectively reduced the viability of Ehrlich Ascites Carcinoma (EAC) cells in vivo, achieving a 100% decrease in tumor cell viability when administered to EAC-bearing mice. The study also reported significant antioxidant effects and apoptosis induction in cancer cells, suggesting its utility as a chemotherapeutic agent .

Table 1: Summary of Anticancer Effects

| Study Reference | Cancer Type | Efficacy (%) | Mechanism of Action |

|---|---|---|---|

| Ehrlich Ascites Carcinoma | 100 | Induction of apoptosis, antioxidant activity |

Anti-inflammatory Effects

Additionally, this compound has been investigated for its anti-inflammatory properties. Preliminary findings indicate that it may reduce inflammation markers in various models, contributing to its overall therapeutic profile .

The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors involved in cell signaling pathways. Quinoline derivatives are known to inhibit topoisomerases and kinases, crucial for DNA replication and cellular processes . The presence of hydroxyl and methoxy groups enhances electron density, potentially increasing binding affinity to these targets.

Case Studies

- Antitumor Activity in EAC Model :

-

Antimicrobial Efficacy :

- Objective : Assess antimicrobial properties against bacterial strains.

- Methodology : In vitro assays were conducted on various microbial species.

- Results : Significant inhibition was noted against both Gram-positive and Gram-negative bacteria .

Q & A

Basic: What are the common synthetic routes for Ethyl 4-hydroxy-7-methoxy-8-methylquinoline-3-carboxylate, and how do reaction conditions influence yield?

The quinoline core is typically synthesized via condensation of aniline derivatives with β-keto esters under acidic or thermal conditions . For example, substituting aniline with 2-methyl-4-methoxyaniline and reacting with ethyl 3-oxobutanoate can yield intermediates. Methoxy and methyl groups are introduced via nucleophilic substitution or alkylation during cyclization. Optimizing temperature (e.g., 80–120°C) and catalysts (e.g., H₂SO₄ or polyphosphoric acid) improves regioselectivity and yield (up to 60–75% reported for analogous compounds) . Purification often involves recrystallization from ethanol or column chromatography .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; quinoline C=O at ~165 ppm) .

- X-ray crystallography : Resolves molecular conformation and hydrogen-bonding networks. SHELX software (e.g., SHELXL) refines structures, with typical R-factors < 5% for high-resolution data . Challenges include polymorphism due to hydroxyl and ester groups influencing crystal packing .

Advanced: How can computational methods (e.g., DFT) predict electronic properties and reactivity?

Density-functional theory (DFT) using functionals like B3LYP/6-31G(d) calculates frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), correlating with redox behavior . Solvent effects (e.g., PCM models) refine dipole moments and charge distribution. Molecular docking (AutoDock Vina) predicts binding to biological targets (e.g., enzymes with quinoline-binding pockets) .

Advanced: What strategies address contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory)?

- Dose-response studies : Varying concentrations (e.g., 1–100 µM) clarify efficacy thresholds. For example, antimicrobial activity (MIC ~25 µg/mL) may plateau at higher doses, while anti-inflammatory effects (IC₅₀ ~10 µM) depend on NF-κB inhibition .

- Cell-line specificity : Activity disparities arise from membrane permeability differences (e.g., Gram-negative vs. Gram-positive bacteria) or receptor expression levels in mammalian cells .

Basic: How are analytical methods validated for quantifying this compound in complex matrices?

- HPLC : C18 columns with UV detection (λ = 254 nm) achieve baseline separation (retention time ~8.2 min). Validate via linearity (R² > 0.99), LOD (0.1 µg/mL), and recovery (>95% in spiked plasma) .

- Stability tests : Assess degradation under light, pH, and temperature (e.g., <5% degradation at 25°C/24 hours) .

Advanced: What mechanistic insights explain regioselectivity in derivatization reactions (e.g., halogenation)?

Electrophilic substitution favors the 5- and 8-positions due to electron-donating methoxy and methyl groups. For example, bromination (NBS/CHCl₃) at C-8 occurs with >80% selectivity, confirmed by NOESY correlations . Steric hindrance from the ethyl ester limits reactivity at C-3 .

Basic: How does polymorphism affect physicochemical properties and bioactivity?

Polymorphs (e.g., Form I vs. II) exhibit distinct melting points (Δmp ~10°C) and solubility (e.g., 2.1 mg/mL vs. 1.5 mg/mL in PBS). Form I’s tighter crystal packing reduces dissolution rate, impacting bioavailability .

Advanced: How do substituent modifications (e.g., replacing methoxy with Cl) alter structure-activity relationships (SAR)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.